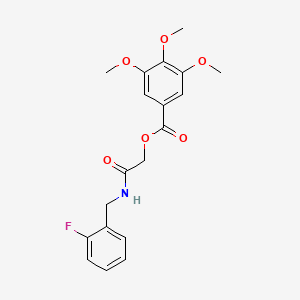

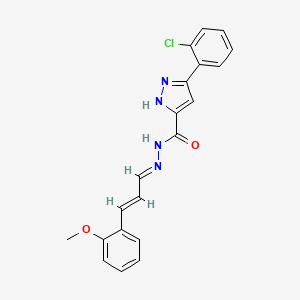

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

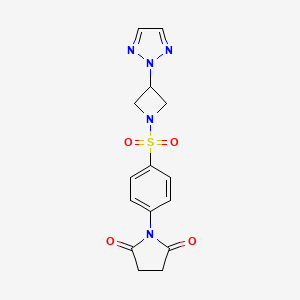

The compound “N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is attached to a 2,5-dimethylphenyl group and a 3,4-dimethoxybenzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, the 2,5-dimethylphenyl group, and the 3,4-dimethoxybenzamide group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The oxadiazole ring, the 2,5-dimethylphenyl group, and the 3,4-dimethoxybenzamide group could all potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Antimicrobial Activity

This compound has been explored for its potential as a scaffold for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . The search for new small molecules that can address the growing antimicrobial resistance is of great importance. The compound has shown promising results in vitro against resistant strains of bacteria, including tedizolid/linezolid-resistant S. aureus, and against emerging fungal pathogens like drug-resistant Candida strains .

Synthesis of Heterocycles

The versatility of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide extends to the synthesis of heterocycles. It serves as a synthon in the creation of various heterocyclic compounds due to its reactive nature and the presence of multiple functional groups . This application is crucial in the development of pharmaceuticals and agrochemicals.

Development of Antifungal Agents

Specific derivatives of this compound have shown broad-spectrum antifungal activity, particularly against drug-resistant Candida strains. One of the esters derived from this compound exhibited greater activity against Candida auris than fluconazole, a commonly used antifungal medication .

Targeting WHO Priority Pathogens

The compound’s derivatives have been tested against clinically important and multidrug-resistant WHO priority pathogens. This includes generating a series of aminothiazole derivatives bearing the N-2,5-dimethylphenyl and characterizing their antimicrobial activity .

Ligand for Metallic Compounds

Due to its structural complexity and the presence of multiple binding sites, this compound can act as an effective ligand for metallic compounds. This application is significant in the field of coordination chemistry and materials science .

Functionalization of Acyclic Systems

The compound is also used in the functionalization of acyclic systems. Its derivatives can be employed to introduce various functional groups into acyclic compounds, which is a fundamental process in organic synthesis .

Role in Organic Synthesis

As a versatile synthon, it finds application in amination, formylation, and as a source of single carbon atoms in synthetic organic chemistry. Its use in these reactions showcases its importance in the synthesis of complex organic molecules .

Structural Analysis and Characterization

The compound and its derivatives provide valuable information through spectral data obtained by NMR and IR spectroscopy. This aids in the structural analysis and characterization of newly synthesized molecules, which is essential in the field of medicinal chemistry .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-11-5-6-12(2)14(9-11)18-21-22-19(26-18)20-17(23)13-7-8-15(24-3)16(10-13)25-4/h5-10H,1-4H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQGASJNRFMTQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2939483.png)

![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide](/img/structure/B2939490.png)

![5-[3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2939497.png)

![N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2939498.png)

![4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2939499.png)